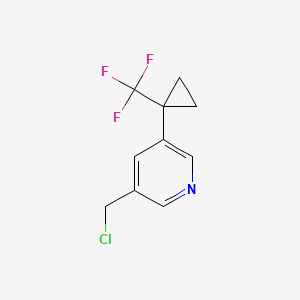
3-(Chloromethyl)-5-(1-(trifluoromethyl)cyclopropyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Chloromethyl)-5-(1-(trifluoromethyl)cyclopropyl)pyridine is a chemical compound that features a pyridine ring substituted with a chloromethyl group and a trifluoromethylcyclopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-5-(1-(trifluoromethyl)cyclopropyl)pyridine typically involves multiple steps, starting from readily available precursors. One common method involves the trifluoromethylation of a cyclopropyl precursor, followed by chloromethylation and subsequent cyclization to form the pyridine ring. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
3-(Chloromethyl)-5-(1-(trifluoromethyl)cyclopropyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cycloaddition Reactions: The trifluoromethylcyclopropyl group can participate in cycloaddition reactions, forming larger ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reaction conditions typically involve polar aprotic solvents like DMF or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
科学的研究の応用
3-(Chloromethyl)-5-(1-(trifluoromethyl)cyclopropyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: The compound is used in the development of agrochemicals, such as herbicides and insecticides, due to its stability and effectiveness.
作用機序
The mechanism of action of 3-(Chloromethyl)-5-(1-(trifluoromethyl)cyclopropyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function.
類似化合物との比較
Similar Compounds
3-(Chloromethyl)pyridine: Lacks the trifluoromethylcyclopropyl group, resulting in different chemical properties and reactivity.
5-(1-(Trifluoromethyl)cyclopropyl)pyridine: Lacks the chloromethyl group, affecting its ability to participate in nucleophilic substitution reactions.
3-(Bromomethyl)-5-(1-(trifluoromethyl)cyclopropyl)pyridine: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity in substitution reactions.
Uniqueness
3-(Chloromethyl)-5-(1-(trifluoromethyl)cyclopropyl)pyridine is unique due to the combination of the chloromethyl and trifluoromethylcyclopropyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C10H9ClF3N |
|---|---|
分子量 |
235.63 g/mol |
IUPAC名 |
3-(chloromethyl)-5-[1-(trifluoromethyl)cyclopropyl]pyridine |
InChI |
InChI=1S/C10H9ClF3N/c11-4-7-3-8(6-15-5-7)9(1-2-9)10(12,13)14/h3,5-6H,1-2,4H2 |
InChIキー |
LPGILUXYCFPROO-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C2=CN=CC(=C2)CCl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


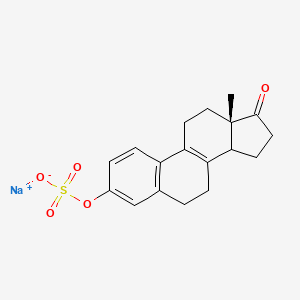
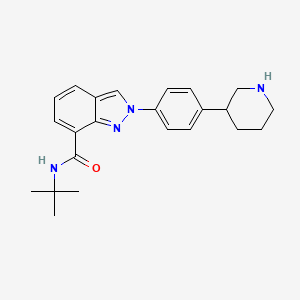
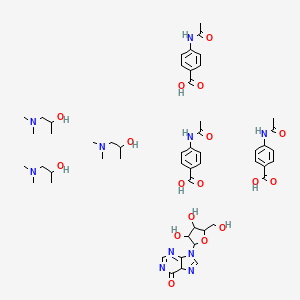
![8-Benzyl-6-(4-hydroxyphenyl)-2-(naphthalen-1-ylmethyl)imidazo[1,2-a]pyrazin-4-ium-3-one](/img/structure/B14800086.png)
![4,5-dimethyl-2-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}thiophene-3-carboxamide](/img/structure/B14800088.png)

![Benzofuro[3,2-d]pyrimidin-4-yl-L-alanine](/img/structure/B14800099.png)
![2-bromo-1-methyl-6H-imidazo[4,5-d]pyridazin-7-one](/img/structure/B14800100.png)

![2-[(2S)-2-amino-3-(3,4-difluorophenyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14800107.png)
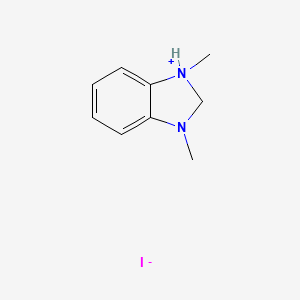

![2-bromo-4-tert-butyl-6-{(E)-[4-(pyrrolidin-1-ylsulfonyl)phenyl]diazenyl}phenol](/img/structure/B14800117.png)

